3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide
Description
3-(Phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is a structurally complex propanamide derivative featuring a phenylsulfonyl group at the 3-position of the propanamide backbone and a bis-thiophene-substituted methyl group as the N-substituent. The compound’s molecular formula is C₁₈H₁₈N₁O₃S₃, with a molecular weight of 392.4 g/mol (calculated). Key structural attributes include:
- Bis-thiophene methyl group: Comprises thiophen-2-yl and thiophen-3-yl moieties, contributing aromaticity and electronic diversity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c20-17(9-12-25(21,22)15-5-2-1-3-6-15)19-18(14-8-11-23-13-14)16-7-4-10-24-16/h1-8,10-11,13,18H,9,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBJCPZCIVQLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivatives and introduce the sulfonyl group through sulfonation reactions. The propanamide moiety can be introduced via amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the sulfonyl group can yield the corresponding sulfide.
Scientific Research Applications
3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The thiophene rings can participate in π-π interactions and electron transfer processes, making the compound useful in electronic applications.
Comparison with Similar Compounds
Key Observations:
Molecular Weight: The target compound (392.4 g/mol) aligns with larger propanamide derivatives (e.g., 7c: 375 g/mol, P6: 411 g/mol). Smaller analogs like (2S)-2-amino-N-(thiophen-3-ylmethyl)propanamide (184.3 g/mol) lack bulky substituents.
Substituent Effects: Electron-Withdrawing Groups: The phenylsulfonyl group in the target compound contrasts with sulfanyl (7c) or trifluoropropylthio (P6) groups, offering distinct electronic profiles.
Infrared Spectroscopy (IR):
Biological Activity
The compound 3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is a member of the sulfonamide class and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.
The synthesis of 3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide typically involves several key steps:
- Formation of the Phenylsulfonyl Intermediate : Sulfonylation of a phenyl ring using sulfonyl chlorides in the presence of a base.
- Coupling with Thiophene Derivatives : Utilizing coupling reactions such as Suzuki coupling to introduce thiophene rings.
- Amidation Reaction : The final step involves forming the amide bond using coupling reagents like EDCI or DCC.
The compound's molecular formula is , with a molecular weight of approximately 375.5 g/mol. Its structure features a sulfonamide group, which is critical for its biological activity.
In Vitro Studies
Research indicates that compounds containing thiophene and sulfonamide moieties exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds demonstrate potent antimicrobial effects against various bacterial strains, suggesting that this compound may exhibit similar properties.
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which could be relevant for therapeutic applications in treating conditions like glaucoma and edema.
The mechanism by which 3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide exerts its effects may involve:
- Binding to Enzymatic Targets : The sulfonamide moiety can form strong interactions with active sites on enzymes, potentially inhibiting their activity.
- Modulation of Receptor Activity : Similar compounds have been shown to interact with serotonin receptors, suggesting this compound may also influence neurotransmitter systems.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key characteristics:
| Compound Name | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| 3-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)propanamide | Pyridine instead of thiophene | Moderate antimicrobial | Effective against specific bacterial strains |
| 3-(phenylsulfonyl)-N-(furan-2-ylmethyl)propanamide | Furan ring | Antiviral properties | Exhibits selective inhibition against viral replication |
| 3-(phenylsulfonyl)-N-(benzofuran-2-ylmethyl)propanamide | Benzofuran ring | Anticancer activity | Demonstrated efficacy in inhibiting tumor cell proliferation |
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those similar to 3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide. Results indicated that compounds with thiophene rings were particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) below 50 µg/mL. -
Inhibition of Enzymatic Activity :
Research on related compounds revealed that they could inhibit carbonic anhydrase with IC50 values in the nanomolar range. This suggests that 3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide may also exhibit potent enzyme inhibition, contributing to its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(phenylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide, and how are reaction conditions optimized?
- Methodology :
- Multi-step synthesis : Begin with thiophene derivatives (e.g., 2- and 3-thiophenecarboxaldehyde) to construct the bis-thiophene methyl backbone via nucleophilic addition. Introduce the phenylsulfonyl group through sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Final amidation is achieved via coupling with propanamide precursors using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Optimization : Key parameters include solvent polarity (DMF for solubility vs. DCM for selectivity), temperature control (0–25°C to minimize side reactions), and catalyst loading (e.g., 10 mol% for Pd-catalyzed cross-couplings). Reaction progress is monitored via TLC and HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiophene substituents and sulfonyl group placement. NOESY experiments resolve stereochemical ambiguities in the bis-thiophene methyl group .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX programs resolve structural ambiguities in this compound?
- Methodology :
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. Key steps include:
- Twinned data handling : SHELXPRO integrates HKL-2000 for data scaling and twin law identification .
- Validation : R-factor convergence (<5%) and residual electron density analysis ensure model accuracy.
- Output : Bond lengths (C–S = 1.76–1.82 Å) and dihedral angles (thiophene planes = 85–90°) confirm steric interactions .
Q. What strategies address contradictory biological activity data in different assay systems?
- Methodology :
- Assay standardization : Compare results across cell lines (e.g., HEK293 vs. HeLa) under identical conditions (pH, serum concentration).
- Solubility optimization : Use DMSO stocks (<0.1% v/v) to prevent aggregation artifacts.
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., sulfone oxidation) that may interfere with activity .
Q. How do computational methods predict the compound’s reactivity and target interactions?
- Methodology :
- Density Functional Theory (DFT) : Gaussian 09 calculates frontier molecular orbitals (HOMO-LUMO gap = 4.2 eV) to predict electrophilic/nucleophilic sites .
- Molecular docking : AutoDock Vina screens against kinase targets (e.g., EGFR), identifying key hydrogen bonds between the sulfonyl group and Lys721 (ΔG = -9.8 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- Methodology :
- Electrostatic potential maps : Gaussian-derived maps highlight electron-deficient regions (sulfonyl group) for charge-complementary binding to cationic enzyme pockets .
- Conformational analysis : Rotatable bond dynamics (bis-thiophene methyl group) are studied via variable-temperature NMR to correlate flexibility with activity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields (40–85%) for this compound?
- Methodology :
- Reaction monitoring : In-situ IR tracks intermediate formation (e.g., sulfonamide peak at 1350 cm⁻¹).
- Byproduct analysis : LC-MS identifies competing pathways (e.g., over-oxidation to sulfones) that reduce yield. Adjust stoichiometry (1.2 eq. sulfonyl chloride) and purge oxygen to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
